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Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological
malignancies with a generally poor prognosis, particularly in infants.[1][2] These leukemias are
characterized by chromosomal translocations involving the KMT2A (MLL1) gene, leading to the
expression of oncogenic MLL fusion proteins.[2][3] A key molecular interaction essential for the
leukemogenic activity of MLL fusion proteins is their association with the protein menin,
encoded by the MEN1 gene. More specifically, the interaction between the MLL1 protein and
WD repeat-containing protein 5 (WDRS5) is crucial for the histone methyltransferase activity of
the MLL1 complex.[4][5] This complex aberrantly regulates the transcription of target genes,
including the HOXA9 and MEIS1 oncogenes, driving leukemogenesis.[4][6]

MM-102 is a potent, high-affinity peptidomimetic inhibitor that specifically targets the
WDRS5/MLL1 protein-protein interaction.[5][7] By disrupting this interaction, MM-102 serves as
a valuable tool for preclinical research into MLL-r leukemia, offering a targeted therapeutic
strategy to inhibit the MLL1 complex's activity, suppress oncogenic gene expression, and
induce apoptosis in leukemia cells.[4] These application notes provide a summary of the key
findings related to MM-102 in MLL-r leukemia models and detailed protocols for its

experimental application.

Mechanism of Action
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MM-102 functions by competitively inhibiting the interaction between WDR5 and the MLL1
protein.[5] This disruption prevents the proper assembly and function of the MLL1 histone
methyltransferase complex, which is essential for catalyzing the trimethylation of histone H3 at
lysine 4 (H3K4me3) at the promoter regions of MLL target genes.[5] The subsequent decrease
in H3K4me3 leads to the downregulation of critical leukemogenic genes, such as HOXA9 and
MEIS1.[4][6] This suppression of oncogenic gene expression ultimately results in the inhibition
of cell growth and the induction of apoptosis in MLL-rearranged leukemia cells.[4][5]
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Figure 1. Mechanism of action of MM-102 in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of MM-102 in

MLL-rearranged leukemia models.

Parameter Value Reference
Target WDR5/MLL1 Interaction [5]
IC50 2.4 nM [7]
Ki <1nM [7]
Table 1. In Vitro Potency of MM-102.
Cell Model Treatment Effect Reference

Bone marrow cells

Decreased expression

. MM-102 _ [4][5]
with MLL1-AF9 of HoxA9 and Meis-1
Leukemia cells with Inhibition of cell

, MM-102 [4]
MLL1 fusion growth
Leukemia cells with ) )
MM-102 Induction of apoptosis  [4]

MLL1 fusion

Table 2. Cellular Effects of MM-102 in MLL-rearranged Leukemia Models.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of MM-102 in MLL-

rearranged leukemia models are provided below.
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Figure 2. Experimental
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workflow for evaluating MM-102.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of MM-102 on the proliferation of MLL-rearranged leukemia

cells.

Materials:

page

e MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control non-MLL-

rearranged cell lines.

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

¢ MM-102 stock solutio

n (in DMSO).
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96-well cell culture plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

DMSO.

Microplate reader.

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
medium.

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Prepare serial dilutions of MM-102 in complete medium.

Add 100 pL of the MM-102 dilutions to the respective wells to achieve the final desired
concentrations (e.g., 0.1 nM to 10 puM). Include a vehicle control (DMSO).

Incubate the plate for 72 hours at 37°C and 5% CO2.
Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Centrifuge the plate, carefully remove the supernatant, and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by MM-102 in MLL-rearranged leukemia cells.

Materials:

MLL-rearranged leukemia cells.
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e MM-102.

e Annexin V-FITC Apoptosis Detection Kit.

e Flow cytometer.

Protocol:

e Seed cells in a 6-well plate at an appropriate density.

e Treat the cells with MM-102 at various concentrations for 48-72 hours. Include a vehicle
control.

e Harvest the cells by centrifugation and wash with cold PBS.
e Resuspend the cells in 1X Binding Buffer provided in the Kkit.

e Add Annexin V-FITC and Propidium lodide (PI) to the cell suspension according to the
manufacturer's instructions.

e Incubate for 15 minutes at room temperature in the dark.
e Analyze the cells by flow cytometry within 1 hour.

o Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin
V+/Pl+), and necrosis (Annexin V-/Pl+).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of MM-102 on the expression of MLL target genes HOXA9
and MEISL1.

Materials:
e MLL-rearranged leukemia cells.
e MM-102.

o RNA extraction Kkit.
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cDNA synthesis Kkit.

gPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

SYBR Green or TagMan master mix.

Real-time PCR system.

Protocol:

Treat cells with MM-102 at a specific concentration (e.g., 10x IC50) for 24-48 hours.

Isolate total RNA from the cells using an RNA extraction Kit.

Synthesize cDNA from the extracted RNA using a cDNA synthesis Kkit.

Perform qRT-PCR using specific primers for the target genes and the housekeeping gene.

Analyze the gene expression data using the AACt method to determine the relative fold
change in gene expression in MM-102-treated cells compared to vehicle-treated controls.

In Vivo Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of MM-102 in a mouse xenograft model of
MLL-rearranged leukemia.

Materials:

Immunocompromised mice (e.g., NOD/SCID).

MLL-rearranged leukemia cells (e.g., MV4;11) expressing a luciferase reporter.

MM-102 formulated for in vivo administration.

Bioluminescence imaging system.

Protocol:
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 Inject MLL-rearranged leukemia cells intravenously or subcutaneously into
immunocompromised mice.

» Monitor tumor engraftment and growth via bioluminescence imaging or caliper
measurements.

» Once the leukemia is established, randomize the mice into treatment and control groups.

o Administer MM-102 or vehicle control to the respective groups via an appropriate route (e.g.,
oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

» Monitor tumor burden regularly using bioluminescence imaging and record animal body
weight and survival.

» At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, g°PCR
for target gene expression).

Conclusion

MM-102 is a highly potent and specific inhibitor of the WDR5/MLL1 interaction, demonstrating
significant preclinical activity against MLL-rearranged leukemia models. Its ability to
downregulate key oncogenic drivers like HOXA9 and MEIS1, inhibit cell proliferation, and
induce apoptosis validates the therapeutic potential of targeting the MLL1 complex in this
aggressive leukemia subtype. The protocols outlined in these notes provide a framework for
researchers to further investigate the utility of MM-102 and similar compounds in the
development of novel therapies for MLL-rearranged leukemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b609186#mm-102-application-in-mll-rearranged-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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